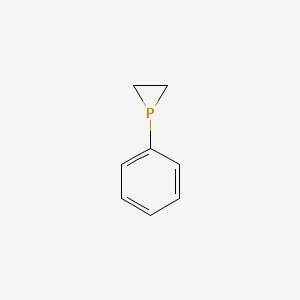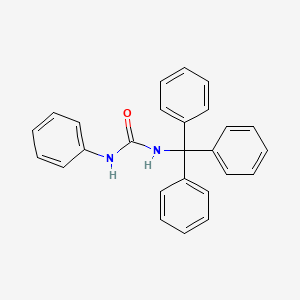
N-Phenyl-N'-(triphenylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-tritylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a trityl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tritylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with tritylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-tritylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. After the reaction is complete, the product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: 1-Phenyl-3-tritylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1-Phenyl-3-tritylurea into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and trityl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-tritylurea oxides, while reduction can produce phenyl-tritylamines.
科学研究应用
1-Phenyl-3-tritylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: 1-Phenyl-3-tritylurea is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
作用机制
The mechanism by which 1-Phenyl-3-tritylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-Phenyl-3-(2-thiazolyl)-2-thiourea: This compound shares structural similarities with 1-Phenyl-3-tritylurea but contains a thiazole ring instead of a trityl group.
1-Phenyl-3-methylurea: Another related compound, differing by the presence of a methyl group instead of a trityl group.
Uniqueness: 1-Phenyl-3-tritylurea is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
24308-39-2 |
|---|---|
分子式 |
C26H22N2O |
分子量 |
378.5 g/mol |
IUPAC 名称 |
1-phenyl-3-tritylurea |
InChI |
InChI=1S/C26H22N2O/c29-25(27-24-19-11-4-12-20-24)28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H,(H2,27,28,29) |
InChI 键 |
MPZGIBWJFIASAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


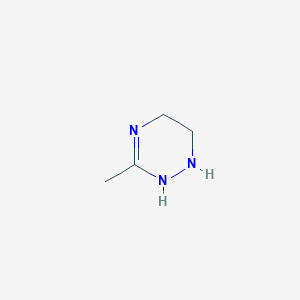
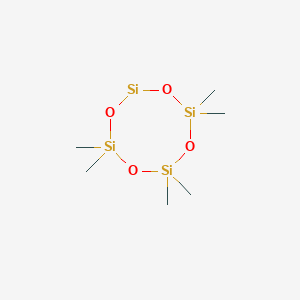
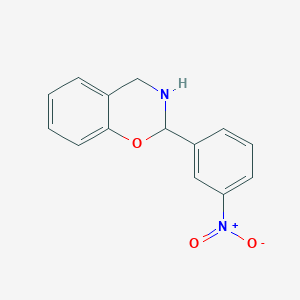
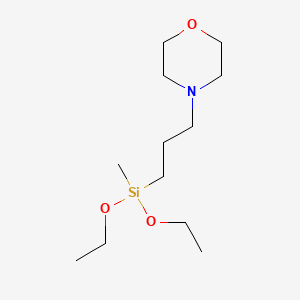
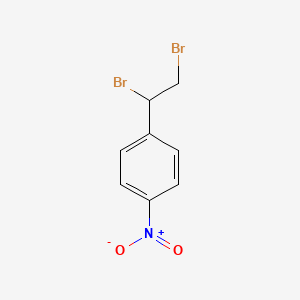
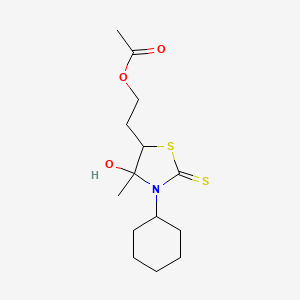
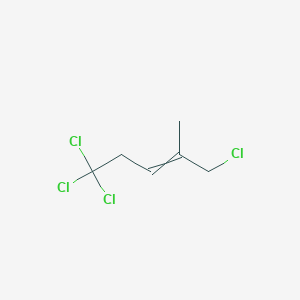
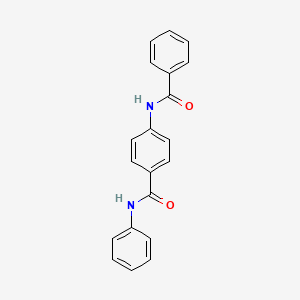
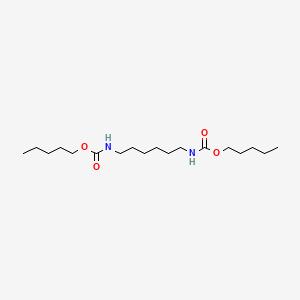
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
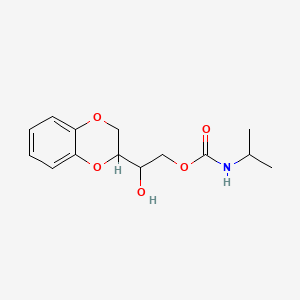

![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
